N-o-Tolyl-nicotinamide
Description
N-o-Tolyl-nicotinamide is a nicotinamide derivative characterized by an o-tolyl (2-methylphenyl) substituent attached to the nicotinamide core. The compound is primarily utilized in industrial settings, with a purity grade of 99% and standardized packaging (25 kg/cardboard drum) . While nicotinamide itself is well-documented in biochemical pathways (e.g., NAD+ biosynthesis and cellular metabolism), the o-tolyl group in this compound may enhance lipophilicity or alter receptor-binding profiles compared to simpler analogs .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-2-3-7-12(10)15-13(16)11-6-4-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
VORCCRLLTRBNGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
solubility |
20.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-o-Tolyl-nicotinamide with key analogs in terms of structure, properties, and applications:
Table 1: Comparative Analysis of Nicotinamide Derivatives
Structural and Functional Differences
- This compound vs. Nicotinamide: The o-tolyl group increases molecular weight (212.25 g/mol vs. This modification may reduce its role in NAD+ metabolism compared to unsubstituted nicotinamide, which is a direct precursor in NAD+ biosynthesis .
- N,N-Diethylnicotinamide : The diethylamine group enhances solubility in organic solvents, making it suitable for chemical synthesis. Unlike this compound, it lacks aromatic substituents, reducing steric hindrance in reactions .
- Nicotinic Acid : The carboxylic acid group enables distinct biochemical interactions, such as binding to hydroxycarboxylic acid receptor 2 (HCA2), a property absent in carboxamide derivatives like this compound .
Key Research Findings and Data
- Solubility : Nicotinic acid’s solubility in acetonitrile (10 µg/mL) suggests that polar solvents favor unsubstituted analogs, while this compound likely requires less polar solvents .
- Thermodynamic Stability : Crystallographic data () indicate that substituents like o-tolyl may introduce steric strain, affecting stability. For example, Mn-O bond lengths in related complexes range from 2.12–2.18 Å, suggesting similar variability in nicotinamide derivatives .
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